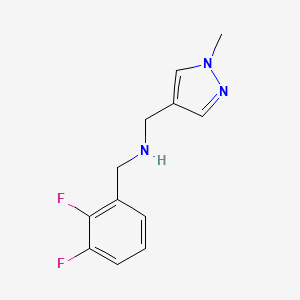
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine: is an organic compound characterized by the presence of a difluorobenzyl group and a pyrazolylmethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methylation of the pyrazole ring is usually achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the methylated pyrazole and 2,3-difluorobenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can target the difluorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atoms, which can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of azido or thiol-substituted products.
科学的研究の応用
Chemistry
In chemistry, N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a scaffold for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties. Compounds containing the pyrazole ring are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins.
類似化合物との比較
Similar Compounds
N-(2,3-Difluorobenzyl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.
N-(2,3-Difluorobenzyl)-1-(1-ethyl-1H-pyrazol-4-yl)methanamine: Contains an ethyl group instead of a methyl group on the pyrazole ring.
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-3-yl)methanamine: The position of the substituent on the pyrazole ring is different.
Uniqueness
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of the difluorobenzyl and methylpyrazole groups, which can influence its reactivity and interaction with biological targets. This specific arrangement can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-3-2-4-11(13)12(10)14/h2-4,6,8,15H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJVNFCLVRMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














